(4-Chlorophenyl)diphenylamine is structurally defined as having the formula C${13}$H${10}$ClN. It consists of two phenyl groups and one amine group, with a chlorine atom positioned on one of the phenyl rings. The compound is typically a solid at room temperature and can exhibit varying colors depending on purity and oxidation states. Like its parent compound, diphenylamine, it is known for its antioxidant properties and is soluble in many organic solvents while being moderately soluble in water .
The synthesis of (4-Chlorophenyl)diphenylamine can be achieved through several methods:
These methods allow for the controlled synthesis of (4-Chlorophenyl)diphenylamine with desired purity and yield.
(4-Chlorophenyl)diphenylamine finds applications in several areas:
Several compounds share structural similarities with (4-Chlorophenyl)diphenylamine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Diphenylamine | C${12}$H${11}$N | Parent compound, widely used as an antioxidant |
N-(4-Chlorophenyl)-1,2-phenylenediamine | C${13}$H${12}$ClN$_{2}$ | Contains two amine groups; used in dye synthesis |
N,N-Diphenylethylenediamine | C${16}$H${20}$N$_{2}$ | Used as a curing agent in epoxy resins |
4-Aminobiphenyl | C${12}$H${11}$N | Known carcinogen; impurity concern |
(4-Chlorophenyl)diphenylamine is distinguished by its specific chlorinated structure which imparts unique chemical reactivity compared to its non-chlorinated counterparts. This modification often enhances its performance as an antioxidant and alters its biological activity profile.